molecular formula C10H8BrClN2S B6634740 4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline

4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No. B6634740
M. Wt: 303.61 g/mol
InChI Key: JUVDXTILEOSGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound that belongs to the class of anilines. It is a synthetic compound that has several potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it exerts its anti-inflammatory and antioxidant properties by modulating the expression of several genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline has been reported to have several biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been reported to reduce the levels of several pro-inflammatory cytokines and oxidative stress markers. Additionally, it has been reported to inhibit the growth of several fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline in lab experiments is its well-established synthesis method. Additionally, it has been reported to exhibit potent anticancer, anti-inflammatory, antioxidant, and antifungal activity, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline. One potential direction is to investigate its mechanism of action in more detail to better understand how it exerts its anticancer, anti-inflammatory, antioxidant, and antifungal activity. Another potential direction is to explore its potential use in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, further research is needed to determine its safety and toxicity profile in vivo to assess its potential use in clinical settings. Finally, it may also be worthwhile to investigate its potential use as a lead compound for the development of novel anticancer, anti-inflammatory, antioxidant, and antifungal agents.

Synthesis Methods

The synthesis of 4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline involves a series of chemical reactions. The starting material for the synthesis is 4-bromo-3-chloroaniline, which is reacted with thiazole-5-carboxaldehyde in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain the final product. The synthesis method is well-established and has been reported in several scientific publications.

Scientific Research Applications

4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline has several potential applications in scientific research. It has been reported to exhibit anticancer activity against several cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been reported to have anti-inflammatory and antioxidant properties. Additionally, it has been reported to exhibit antifungal activity against several fungal strains.

properties

IUPAC Name

4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2S/c11-9-2-1-7(3-10(9)12)14-5-8-4-13-6-15-8/h1-4,6,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVDXTILEOSGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=CN=CS2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline

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